Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride
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Overview
Description
Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentane ring with an aminomethyl group, a hydroxyl group, and a carboxylate ester group. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: The aminomethyl group can be introduced through reductive amination, while the hydroxyl group can be added via hydroboration-oxidation or other suitable methods.
Esterification: The carboxylate ester group is formed through esterification reactions using methanol and appropriate catalysts.
Hydrochloride Formation: The final step involves converting the compound to its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the hydroxyl and carboxylate ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate: The non-hydrochloride form of the compound.
Cyclopentane derivatives: Compounds with similar cyclopentane ring structures but different functional groups.
Properties
CAS No. |
2138005-01-1 |
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Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-8(11)5-2-6(4-9)7(10)3-5;/h5-7,10H,2-4,9H2,1H3;1H |
InChI Key |
NQGNAAYTCAITEM-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN.Cl |
SMILES |
COC(=O)C1CC(C(C1)O)CN.Cl |
Canonical SMILES |
COC(=O)C1CC(C(C1)O)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
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